molecular formula C13H14O2 B14238815 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 532987-76-1

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one

Cat. No.: B14238815
CAS No.: 532987-76-1
M. Wt: 202.25 g/mol
InChI Key: YCPFMOIBTKFZNL-UHFFFAOYSA-N
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Description

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one typically involves the reaction of a phenyl-substituted aldehyde with a cyclopentene derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high yields and product purity. Advanced purification techniques, such as distillation and recrystallization, are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can lead to a variety of phenyl-substituted derivatives.

Scientific Research Applications

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: Similar structure but lacks the cyclopentene ring.

    2-Hydroxy-3-methylcyclopent-2-enone: Similar cyclopentene ring but different substituents.

    1-Phenyl-2-methyl-2-hydroxypropanone: Similar phenyl and hydroxy groups but different overall structure.

Uniqueness

2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one is unique due to the combination of its hydroxy, phenyl, and cyclopentene moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.

Properties

CAS No.

532987-76-1

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-[hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-9-7-8-11(14)12(9)13(15)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3

InChI Key

YCPFMOIBTKFZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)C(C2=CC=CC=C2)O

Origin of Product

United States

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